molecular formula C20H21NOS B3042937 4-[4-(1-Adamantyl)-1,3-thiazol-2-yl]benzaldehyde CAS No. 680217-94-1

4-[4-(1-Adamantyl)-1,3-thiazol-2-yl]benzaldehyde

Cat. No.: B3042937
CAS No.: 680217-94-1
M. Wt: 323.5 g/mol
InChI Key: BFVSJGUPJFVTFO-UHFFFAOYSA-N
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Description

Product Overview 4-[4-(1-Adamantyl)-1,3-thiazol-2-yl]benzaldehyde (CAS 680217-94-1) is a high-purity organic compound with the molecular formula C20H21NOS and a molecular weight of 323.45. This chemical serves as a valuable building block in organic synthesis and medicinal chemistry research. Research Applications and Value This compound features a unique structure combining a rigid, lipophilic adamantane group with a thiazole ring and a reactive benzaldehyde group. The adamantyl moiety is known to enhance the lipophilicity of molecules, which can improve cellular uptake and bioavailability in experimental models . The presence of the thiazole ring is particularly significant, as this heterocycle is a privileged scaffold in drug discovery, found in molecules with a wide range of biological activities, including antiviral, antimicrobial, and anticancer effects . The aldehyde functional group makes this reagent an exceptionally versatile synthetic intermediate. It is readily available for various condensation reactions, such as forming chalcones—a class of compounds widely studied for their versatile pharmacological activities, including antiviral and antibacterial effects . Furthermore, research into adamantyl-substituted thiazole and thiazolidinone derivatives has demonstrated promising biological activities, such as non-nucleoside HIV reverse transcriptase inhibition (NNRTI) . This suggests that this compound is a key precursor for researchers designing and synthesizing novel bioactive molecules for antiviral and other therapeutic area screening. Usage Note This product is intended for research purposes and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[4-(1-adamantyl)-1,3-thiazol-2-yl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NOS/c22-11-13-1-3-17(4-2-13)19-21-18(12-23-19)20-8-14-5-15(9-20)7-16(6-14)10-20/h1-4,11-12,14-16H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVSJGUPJFVTFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)C5=CC=C(C=C5)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Methodologies

Phosphonate-Based Thiazole Assembly (CN111792990A)

The most detailed synthesis of 4-[4-(1-Adamantyl)-1,3-thiazol-2-yl]benzaldehyde is described in the Chinese patent CN111792990A, which outlines a three-step route involving esterification, phosphonate-mediated coupling, and Horner-Wadsworth-Emmons (HWE) olefination.

Step 1: Esterification of 3-Phenylpropionic Acid

The synthesis begins with the esterification of 3-phenylpropionic acid (I-1 ) using methanol and concentrated sulfuric acid under reflux. This step yields methyl 3-phenylpropionate (I-2 ) in 96% yield after workup and purification. The reaction proceeds via acid-catalyzed nucleophilic acyl substitution, converting the carboxylic acid into a methyl ester to enhance reactivity in subsequent steps.

Step 2: Formation of β-Keto Phosphonate Intermediate

Methyl 3-phenylpropionate (I-2 ) reacts with dimethyl methyl phosphate (I-3 ) in tetrahydrofuran (THF) under inert conditions at −78°C using n-butyllithium (n-BuLi) as a base. This step generates a β-keto phosphonate intermediate (I-4 ) through a tandem addition-elimination mechanism. The phosphonate group activates the α-position for subsequent olefination.

Reaction Mechanisms and Optimization

Key Mechanistic Insights

  • Phosphonate Chemistry : The β-keto phosphonate intermediate (I-4 ) facilitates the HWE reaction by stabilizing the enolate, enabling efficient olefination with aldehydes. The resulting α,β-unsaturated aldehyde is highly electrophilic, promoting cyclization with thioureas to form the thiazole ring.
  • Thiazole Cyclization : The cyclization step likely involves nucleophilic attack by the sulfur atom of the thiourea on the α-carbon of the enal, followed by dehydration and aromatization to yield the thiazole core.

Optimization Parameters

  • Temperature Control : The use of −78°C in Step 2 ensures controlled deprotonation and prevents side reactions.
  • Solvent Selection : THF’s polarity and low temperature compatibility make it ideal for phosphonate reactions, while ethanol facilitates thiourea condensations.
  • Catalyst and Base : Potassium carbonate in the HWE reaction promotes enolate formation without over-epimerization.

Analytical Characterization

The structural integrity of this compound is confirmed through spectroscopic and chromatographic methods:

Analytical Method Data Source
Molecular Formula C$${20}$$H$${21}$$NOS
Molecular Weight 323.5 g/mol
$$^1$$H NMR δ 1.66 (s, 6H, Adamantane), 10.1 (s, CHO)
MS (ESI) [M + H]$$^+$$ m/z 324.3

The adamantyl protons appear as singlets between δ 1.6–2.3 ppm, while the aldehyde proton resonates at δ 10.1 ppm. High-resolution mass spectrometry confirms the molecular ion peak.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 4-[4-(1-Adamantyl)-1,3-thiazol-2-yl]benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 4-[4-(1-Adamantyl)-1,3-thiazol-2-yl]benzoic acid.

    Reduction: 4-[4-(1-Adamantyl)-1,3-thiazol-2-yl]benzyl alcohol.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.

    Material Science: Due to its rigid structure, it can be incorporated into polymers to enhance their mechanical properties.

Biology and Medicine:

    Antimicrobial Agents: The adamantyl group is known for its antiviral and antibacterial properties, making this compound a potential candidate for drug development.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing a basis for therapeutic applications.

Industry:

    Pharmaceuticals: Used in the synthesis of drugs that require a stable and rigid scaffold.

    Agriculture: Potential use in the development of agrochemicals due to its stability and bioactivity.

Mechanism of Action

The mechanism of action of 4-[4-(1-Adamantyl)-1,3-thiazol-2-yl]benzaldehyde is primarily attributed to its ability to interact with biological macromolecules. The adamantyl group enhances lipophilicity, allowing the compound to easily penetrate cell membranes. The thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The benzaldehyde moiety can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structural Analogs

Adamantyl-Thiazolyl Derivatives

Table 1: Key Adamantyl-Thiazolyl Derivatives
Compound Name Structural Features Synthesis Highlights Biological Activity/Applications Reference
4-[4-(1-Adamantyl)-1,3-thiazol-2-yl]benzaldehyde Adamantyl-thiazolyl + benzaldehyde Friedel-Crafts alkylation, oxidation Antimicrobial potential (inferred)
2-[4-(Adamantan-1-yl)-1,3-thiazol-2-yl]acetonitrile Adamantyl-thiazolyl + acetonitrile Substitution at thiazole C2 position Not reported (structural intermediate)
Adamantylthiazolyl-1,3,4-oxadiazoles (6b–6f) Adamantyl-thiazolyl + oxadiazole + aryl groups Condensation of thiosemicarbazides Antiproliferative activity (in vitro)
N-[4-(1-Adamantyl)-5-methyl-1,3-thiazol-2-yl]-4-methyl-benzamide Adamantyl-thiazolyl + benzamide Amide coupling Not reported (structural characterization)

Key Observations :

  • Functional Group Impact : The benzaldehyde group in the target compound offers reactivity for Schiff base formation (e.g., with thiosemicarbazides), enabling antimicrobial applications . In contrast, oxadiazole derivatives (e.g., 6b–6f) exhibit antiproliferative activity due to their planar heterocyclic systems enhancing DNA intercalation .
  • Synthetic Flexibility : Substitutions at the thiazole C2 position (e.g., acetonitrile in ) highlight modularity for diversifying pharmacological profiles.

Thiazolyl-Benzaldehyde Derivatives Without Adamantyl

Table 2: Thiazolyl-Benzaldehyde Variants
Compound Name Structural Features Synthesis Method Physical Properties Reference
3-(1,3-Thiazol-2-yl)benzaldehyde Thiazolyl + benzaldehyde (meta) Not specified Purity >97%, m.p. 82–84°C
4-(1,3-Thiazol-2-yl)benzoic acid Thiazolyl + benzoic acid (para) Carboxylic acid oxidation Purity >97%, m.p. 192–194°C

Key Observations :

  • Positional Isomerism : The para-substituted thiazolyl-benzoic acid () has higher thermal stability (m.p. 192–194°C) compared to meta-substituted benzaldehyde derivatives (m.p. 82–84°C).
  • Functional Group Role : The benzoic acid group enhances solubility and metal-binding capacity, whereas benzaldehyde derivatives are more reactive toward nucleophiles.

Other Related Heterocycles

Table 3: Heterocycles with Shared Motifs
Compound Name Structural Features Synthesis Highlights Applications Reference
4-(2-Oxo-1-pyrrolidinyl)benzaldehyde Benzaldehyde + pyrrolidinone Aldehyde-pyrrolidinone conjugation Not reported (catalog compound)
Anthra[1,2-d]imidazolyl-1,3-thiazinane-4-carboxylic acid (204) Anthraquinone + imidazole + thiazinane Condensation and cyclization Potential anticancer/antibiotic

Key Observations :

  • Complexity vs. Simplicity : While thiazinane derivatives () require multi-step cyclization, adamantyl-thiazolyl compounds prioritize synthetic efficiency and lipophilicity.
  • Commercial Availability : Compounds like 4-(2-oxo-1-pyrrolidinyl)benzaldehyde () are catalogued but lack detailed biological data, emphasizing the niche role of adamantyl derivatives in drug discovery.

Biological Activity

4-[4-(1-Adamantyl)-1,3-thiazol-2-yl]benzaldehyde is a complex organic compound characterized by the presence of an adamantyl group, a thiazole ring, and a benzaldehyde moiety. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activities associated with this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C15H16N2S\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{S}

This compound features:

  • An adamantyl group , which enhances lipophilicity.
  • A thiazole ring , known for its reactivity in biological systems.
  • A benzaldehyde moiety , which can form covalent bonds with nucleophilic residues in proteins.

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. The adamantyl group facilitates cell membrane penetration, while the thiazole ring can bind to enzyme active sites, potentially inhibiting their activity. The benzaldehyde component may also participate in covalent modifications of proteins, leading to enzyme inhibition and other effects .

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit a wide range of Gram-positive and Gram-negative bacteria as well as fungi. In particular, compounds similar to this compound have demonstrated greater antibacterial activity than standard antibiotics such as ampicillin and streptomycin .

Table 1: Antimicrobial Activity Comparison

CompoundActivity against Gram-positiveActivity against Gram-negativeActivity against Fungi
This compoundHighModerateHigh
AmpicillinModerateHighLow
StreptomycinHighModerateLow

Anticancer Potential

The thiazole moiety has been extensively studied for its anticancer properties. Compounds containing thiazole rings have shown promising results in inhibiting cancer cell proliferation. For example, structural analogs have been evaluated for their cytotoxic effects on various cancer cell lines, demonstrating significant activity with IC50 values comparable to established chemotherapeutics .

Case Study: Cytotoxicity Evaluation
In one study, thiazole derivatives were tested against human cancer cell lines. The results indicated that compounds with an adamantyl substitution exhibited enhanced cytotoxicity compared to those without it. The mechanism was believed to involve apoptosis induction through mitochondrial pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance:

  • Substitution on the thiazole ring can enhance or diminish activity.
  • The presence of electron-withdrawing groups (e.g., halogens) on the benzene ring has been linked to increased potency against certain targets .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Halogen substitution on benzeneIncreased potency
Methyl group on thiazoleEnhanced interaction with target proteins
Variation in chain lengthAltered lipophilicity and membrane permeability

Q & A

Q. What are the key synthetic methodologies for preparing 4-[4-(1-Adamantyl)-1,3-thiazol-2-yl]benzaldehyde?

The compound can be synthesized via condensation reactions involving adamantyl-substituted thiazole precursors and benzaldehyde derivatives. A common approach involves refluxing 1-adamantyl thioamide with α-bromo ketones to form the thiazole core, followed by coupling with 4-bromobenzaldehyde under Suzuki-Miyaura conditions. Solvent selection (e.g., ethanol or DMF) and catalysts (e.g., palladium complexes) significantly influence yields. Characterization typically employs 1H^1H-NMR, 13C^{13}C-NMR, and HPLC for purity validation .

Q. How is the structural integrity of this compound confirmed in crystallographic studies?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is widely employed. The adamantyl group’s rigid structure aids in resolving electron density maps, while the thiazole-benzaldehyde moiety requires careful handling of twinning or high-resolution data. Refinement parameters such as R-factors (<5%) and thermal displacement parameters validate structural accuracy .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • IR Spectroscopy : Confirms the aldehyde C=O stretch (~1700 cm1^{-1}) and thiazole C-N vibrations (~1500 cm1^{-1}).
  • NMR : 1H^1H-NMR detects adamantyl protons as singlets (δ 1.6–2.1 ppm) and the benzaldehyde proton as a singlet (δ 9.8–10.2 ppm).
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How does the adamantyl moiety influence the compound’s physicochemical properties and bioactivity?

The adamantyl group enhances lipophilicity, improving membrane permeability, and stabilizes the thiazole ring via steric hindrance. Computational studies (e.g., molecular docking) suggest its role in binding hydrophobic pockets of enzymes or receptors. Comparative studies with non-adamantyl analogs show reduced metabolic stability in hepatic microsomal assays .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC50_{50} values (e.g., enzyme inhibition assays) may arise from variations in assay conditions (pH, temperature) or purity levels. Reproducibility requires:

  • Standardized Purification : Column chromatography with ≥95% HPLC purity.
  • Control Experiments : Use of reference inhibitors (e.g., acetazolamide for carbonic anhydrase).
  • Statistical Validation : Triplicate measurements with error margins <10% .

Q. How can computational modeling optimize the design of derivatives for target-specific applications?

Density Functional Theory (DFT) calculations predict electron distribution in the benzaldehyde group, guiding modifications for enhanced electrophilicity. Molecular dynamics simulations assess binding affinity to targets like kinase enzymes. ADMET predictions (e.g., SwissADME) prioritize derivatives with favorable pharmacokinetic profiles .

Q. What are the challenges in analyzing crystallographic data for polymorphic forms of this compound?

Polymorphism arises due to flexible benzaldehyde orientation. SHELXD and Olex2 are used for phase problem resolution, while Mercury software visualizes packing motifs. High-pressure crystallization or solvent screening (e.g., DMSO vs. ethanol) can isolate stable polymorphs .

Methodological Guidance

Q. How to troubleshoot low yields in the final coupling step of synthesis?

  • Catalyst Optimization : Replace Pd(PPh3_3)4_4 with PdCl2_2(dppf) for better aryl halide activation.
  • Solvent Polarity : Use DMF instead of THF to stabilize intermediates.
  • Temperature Control : Maintain reflux at 80–90°C to avoid side reactions .

Q. What analytical workflows validate purity for in vitro biological studies?

  • HPLC : C18 column, acetonitrile/water gradient (95:5 to 50:50), UV detection at 254 nm.
  • Elemental Analysis : Carbon and nitrogen content within ±0.3% of theoretical values.
  • TLC Monitoring : Hexane/ethyl acetate (3:1) to detect unreacted starting materials .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-(1-Adamantyl)-1,3-thiazol-2-yl]benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-[4-(1-Adamantyl)-1,3-thiazol-2-yl]benzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.